The compound (2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide is a complex organic molecule characterized by its unique structural features, which include a cyano group, a furan moiety, and various aromatic substituents. This compound has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development.
This compound can be synthesized through various chemical reactions involving specific precursors and reagents. Its synthesis and properties have been documented in scientific literature, including research articles and patents, which provide insights into its structural characteristics and potential applications.
The compound is classified as an amide due to the presence of the amide functional group (-C(=O)N-). It also contains a cyano group (-C≡N) and a furan ring, making it part of the broader class of heterocyclic compounds. The presence of multiple aromatic rings classifies it further within the category of aromatic compounds.
The synthesis of (2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide typically involves several key steps:
The synthesis may require specific reaction conditions, including temperature control, solvent selection, and purification techniques such as column chromatography to isolate the final product with high purity.
The molecular structure of (2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide can be represented by its molecular formula:
Property | Value |
---|---|
Molecular Formula | C20H18FN3O2 |
Molecular Weight | 363.37 g/mol |
IUPAC Name | (2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide |
InChI | InChI=1S/C20H18FN3O2/c1-14(23)18(21)15-8-7-12(24-15)9-10-19(22)16(25)17(18)20/h7-10,14H,1H3,(H,22,25)/b18-14+ |
InChI Key | JGQZLZKXYKQFNR-QXWZJXNBSA-N |
The compound's structure includes key functional groups that contribute to its reactivity and biological activity. The presence of fluorine in the phenyl ring may enhance lipophilicity and influence binding interactions with biological targets.
The compound can undergo various chemical reactions typical for amides and cyano compounds:
Each reaction pathway requires careful consideration of reaction conditions such as temperature, solvent choice, and catalysts to optimize yield and selectivity.
The mechanism of action for (2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide likely involves its interaction with specific biological targets such as enzymes or receptors.
Experimental studies would be necessary to elucidate the precise targets and pathways involved in its mechanism of action.
The compound has potential applications in several fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2